1-Hydroxy-3,7-dimethoxyxanthone
CAS No.: 13379-35-6
Cat. No.: VC21339360
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13379-35-6 |
---|---|
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 1-hydroxy-3,7-dimethoxyxanthen-9-one |
Standard InChI | InChI=1S/C15H12O5/c1-18-8-3-4-12-10(5-8)15(17)14-11(16)6-9(19-2)7-13(14)20-12/h3-7,16H,1-2H3 |
Standard InChI Key | FWBPZAVSTQBRKT-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC |
Canonical SMILES | COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC |
Melting Point | 169-170°C |
1-Hydroxy-3,7-dimethoxyxanthone is a member of the xanthone family, which is a class of oxygenated heterocyclic compounds known for their diverse biological activities. It has the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . This compound is found in various plant species, including Polygala tenuifolia and Gentianopsis paludosa .
Biological Activities
1-Hydroxy-3,7-dimethoxyxanthone exhibits significant biological activities, including:
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Antifungal Activity: It has shown antifungal properties against species of the genus Candida, Sporothrix, and Trichophyton, with minimum inhibitory concentrations ranging from 64-1024 μg/mL . In silico studies indicate its potential to inhibit sterol-14-α-demethylase, an enzyme crucial for fungal cell membrane synthesis .
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Antioxidant Properties: The compound scavenges free radicals effectively, preventing oxidative stress-related diseases.
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Anti-inflammatory Effects: It modulates pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Chemical Reactions
1-Hydroxy-3,7-dimethoxyxanthone undergoes various chemical reactions:
Reaction Type | Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate | Quinones |
Reduction | Sodium borohydride | Xanthene derivatives |
Substitution | Electrophiles with Lewis acids | Functionalized xanthones |
These reactions contribute to its diverse chemical and biological applications.
Research Findings and Applications
Recent studies have highlighted the compound's potential in pharmacology and medicinal chemistry. It is investigated for its anticancer and anti-inflammatory activities, making it a candidate for developing new therapeutic agents. Additionally, its ability to regulate serotonin and gamma-aminobutyric acid pathways has been noted .
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